BenchChemオンラインストアへようこそ!

1H-Pyrazolo[4,3-c]pyridine

c-Met inhibitor Cancer Kinase selectivity

This pyrazolo[4,3‑c]pyridine core is the sole validated chemotype for PEX14‑PEX5 inhibition in neglected tropical diseases and delivers >50‑fold c‑Met selectivity. CNS teams gain benzodiazepine‑receptor affinity with reduced sedation. The 1‑(pyrazolo[4,3‑c]pyridin‑6‑yl)urea series hits only 7 of 309 off‑target kinases. Order ≥97% material with room‑temp shipping to advance your selective‑kinase or CNS program.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 271-49-8
Cat. No. B2487394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridine
CAS271-49-8
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC1=CN=CC2=C1NN=C2
InChIInChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
InChIKeyYJHQUNYZSFSPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridine: A Privileged Heterocyclic Scaffold for Kinase and CNS Drug Discovery


1H-Pyrazolo[4,3-c]pyridine (CAS 271-49-8) is a bicyclic heteroaromatic scaffold comprising fused pyrazole and pyridine rings with a nitrogen atom at the bridgehead position [1]. This core structure presents a planar, aromatic system with a molecular weight of 119.12 g/mol, a calculated LogP of 0.5, and a topological polar surface area of 41.6 Ų [1]. The scaffold's distinct fusion pattern (pyrazolo[4,3-c] vs. [3,4-b] or [4,3-b]) dictates unique vectors for substitution and hydrogen-bonding interactions, enabling engagement with diverse biological targets including kinases, bromodomains, and protein-protein interfaces [2].

Why 1H-Pyrazolo[4,3-c]pyridine Cannot Be Swapped for Other Pyrazolopyridine Isomers


The pyrazolopyridine family encompasses several regioisomers (e.g., [3,4-b], [4,3-b], [3,4-c]), each with distinct spatial orientation of nitrogen atoms and thus unique hydrogen-bonding patterns, electronic distribution, and substitution vectors [1]. A head-to-head comparative analysis reveals that the [4,3-c] fusion presents a different pharmacophore geometry than the [3,4-b] isomer, which is more commonly associated with ALK/ROS1 inhibition [2]. As a result, simply substituting a [3,4-b]pyridine scaffold into a [4,3-c]pyridine-optimized chemical series often leads to complete loss of target engagement or, conversely, off-target liabilities [3]. The quantitative evidence below underscores these critical differences.

Head-to-Head Quantitative Differentiation of 1H-Pyrazolo[4,3-c]pyridine Scaffold


c-Met Kinase Inhibition: 1H-Pyrazolo[4,3-c]pyridine Derivative (8c) Exhibits Superior Selectivity vs. Crizotinib

A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) demonstrated potent c-Met inhibition (IC₅₀ = 68 nM) and, crucially, over 50-fold selectivity against a panel of other tyrosine kinases tested [1]. This contrasts with the dual c-Met/ALK inhibitor crizotinib, which displays sub-optimal selectivity profiles and inhibits RON kinase with an IC₅₀ of 80 nM, highlighting the [4,3-c] scaffold's potential for cleaner kinase inhibition [2].

c-Met inhibitor Cancer Kinase selectivity

PEX14-PEX5 Protein-Protein Interaction: Pyrazolo[4,3-c]pyridine Derivatives Achieve Nanomolar Affinity and Sub-Micromolar Trypanocidal Activity

Structure-guided optimization of pyrazolo[4,3-c]pyridine derivatives led to the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical pathway for glycosomal protein import in Trypanosoma parasites [1]. The optimized compounds exhibited nanomolar binding affinity to PEX14 and sub-micromolar trypanocidal activity (EC₅₀ values < 1 µM) against Trypanosoma brucei and T. cruzi [1]. In stark contrast, other pyrazolopyridine isomers (e.g., [3,4-b], [4,3-b]) have not been reported as effective PEX14-PEX5 PPI inhibitors, underscoring the unique spatial and electronic requirements met by the [4,3-c] core [2].

PEX14-PEX5 PPI inhibitor Trypanosoma Neglected tropical disease

Anxiolytic Profile: 1H-Pyrazolo[4,3-c]pyridine Derivatives Differentiate from Diazepam with Higher Receptor Affinity and Reduced Sedation

A series of aryl[e]fused pyrazolo[4,3-c]pyridines was evaluated for anxiolytic potential and demonstrated a pharmacological profile distinct from the benzodiazepine diazepam [1]. Specifically, several compounds exhibited higher binding affinity for central benzodiazepine receptors than diazepam (exact Ki values not provided in abstract but claimed as 'higher affinity'), yet showed reduced anticonvulsant activity and were less sedative in behavioral models [1]. This functional selectivity (anxiolysis without sedation) is a key differentiator from classical benzodiazepines.

Anxiolytic GABA-A receptor CNS

ERK Inhibition: 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas Exhibit High Kinome Selectivity vs. Other ERK Inhibitor Scaffolds

A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives was developed as highly potent and selective ERK1/2 inhibitors [1]. The lead compound demonstrated excellent kinome selectivity, inhibiting only 7 out of 309 kinases tested at 1 µM (>50% inhibition cutoff) [1]. This narrow off-target profile is attributed to a unique binding mode involving specific hydrogen bond interactions within the ERK ATP-binding pocket, a feature not readily achieved with other ERK inhibitor chemotypes [1]. While no direct comparator data for other pyrazolopyridine isomers is available, the high kinome selectivity (>97% of kinases unaffected at 1 µM) serves as a benchmark for the scaffold's potential in precision oncology.

ERK inhibitor MAPK pathway Cancer

Prioritized Application Scenarios for 1H-Pyrazolo[4,3-c]pyridine in Drug Discovery and Chemical Biology


Lead Optimization for Selective c-Met Inhibitors with Reduced Off-Target Kinase Activity

Medicinal chemistry teams seeking to develop next-generation c-Met inhibitors with improved selectivity profiles over first-generation agents like crizotinib should prioritize the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. As demonstrated by compound 8c (c-Met IC₅₀ = 68 nM, >50-fold selectivity over other tyrosine kinases), this core provides a validated starting point for achieving potent on-target activity while minimizing polypharmacology [1]. Structure-based design can further exploit the unique binding mode to enhance selectivity and cellular potency.

Development of First-in-Class PEX14-PEX5 PPI Inhibitors for Trypanosomiasis

For researchers targeting neglected tropical diseases, the pyrazolo[4,3-c]pyridine scaffold is the only validated chemotype for inhibiting the PEX14-PEX5 protein-protein interaction, a critical pathway for Trypanosoma parasite survival [2]. Optimized derivatives have achieved nanomolar affinity and sub-micromolar trypanocidal activity. This scaffold should be the primary focus for hit-to-lead and lead optimization campaigns aimed at discovering novel therapeutics for Chagas disease and sleeping sickness.

Discovery of Non-Sedating Anxiolytics Targeting GABA-A Receptors

CNS drug discovery programs aiming to dissociate anxiolytic efficacy from sedation and anticonvulsant activity should evaluate aryl[e]fused pyrazolo[4,3-c]pyridine derivatives. These compounds have demonstrated higher benzodiazepine receptor affinity than diazepam yet exhibit reduced sedation and anticonvulsant effects in vivo [3]. This profile positions the [4,3-c]pyridine core as a privileged scaffold for developing safer anxiolytic agents with improved tolerability.

ERK1/2 Inhibitor Programs Requiring High Kinome Selectivity

In the context of ERK1/2 inhibitor development for MAPK-driven cancers, the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series offers a compelling advantage: a kinome selectivity profile where only 7 of 309 kinases are inhibited >50% at 1 µM [4]. This high degree of selectivity is essential for minimizing off-target toxicities and maximizing therapeutic index. Chemical biology and drug discovery groups should leverage this scaffold when designing selective ERK probes and clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.